

Application Notes and Protocols: Digoxigenin (DIG) In Situ Hybridization for Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within the context of tissue morphology.[1] This method is distinct from techniques like immunohistochemistry, which localizes proteins.[1] By using a labeled nucleic acid probe, ISH allows for the visualization of gene expression patterns within individual cells or entire tissue sections, providing critical insights into both normal physiological processes and disease pathogenesis.[2]

Among the various non-radioactive labeling methods, the use of digoxigenin (DIG) labeled probes has become a widely adopted standard due to its high sensitivity, specificity, and the stability of the probes, which can be stored for over a year. This protocol details the application of DIG-labeled RNA probes for the detection of messenger RNA (mRNA) in paraffin-embedded tissue sections. The methodology involves several key stages: tissue preparation, synthesis of a DIG-labeled RNA probe, hybridization of the probe to the target mRNA within the tissue, and immunodetection of the DIG hapten.

Experimental Protocols

This protocol outlines the detailed methodology for performing digoxigenin in situ hybridization on paraffin-embedded tissue sections.



I. Tissue Preparation and Pre-treatment

Proper tissue preparation is crucial for the success of in situ hybridization, ensuring the preservation of both tissue morphology and the target nucleic acid sequences.

- · Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 times for 10 minutes each.
 - Rehydrate through a graded ethanol series:
 - 100% Ethanol: 2 times for 5 minutes each.
 - 95% Ethanol: 5 minutes.
 - 70% Ethanol: 5 minutes.
 - 50% Ethanol: 5 minutes.
 - Rinse in DEPC-treated water for 5 minutes.
- Permeabilization:
 - Incubate sections in Proteinase K solution (1 μg/ml in PBS) at 37°C for 10-30 minutes.
 The optimal time will depend on the tissue type and fixation.
 - Wash slides in PBS twice for 5 minutes each.
- Acetylation:
 - To reduce non-specific binding, incubate slides in freshly prepared 0.1 M triethanolamine with 0.25% (v/v) acetic anhydride for 10 minutes at room temperature with gentle agitation.
 - Wash in PBS for 5 minutes.

II. Hybridization

This stage involves the specific binding of the DIG-labeled RNA probe to the target mRNA within the tissue.



• Prehybridization:

 Incubate the slides in hybridization buffer without the probe for 1-2 hours at a temperature of 65°C in a humidified chamber. This step blocks non-specific binding sites.

• Probe Hybridization:

- Dilute the DIG-labeled RNA probe in hybridization buffer to the desired concentration (typically 100-500 ng/ml).
- Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.[3]
- Apply the probe solution to the tissue sections, cover with a coverslip, and seal to prevent evaporation.
- Incubate overnight (16-24 hours) at 65°C in a humidified chamber. The optimal hybridization temperature may need to be adjusted based on the probe sequence and tissue type.

III. Post-Hybridization Washes

Stringent washes are critical to remove unbound and non-specifically bound probes, thereby reducing background signal.

- High Stringency Washes:
 - Remove coverslips by briefly immersing slides in 5X SSC pre-warmed to the hybridization temperature.
 - Wash in 2X SSC with 50% formamide at 55°C for 45 minutes.[3]
 - Wash in 0.2X SSC at 65°C, three times for 20 minutes each.
- RNase Treatment (Optional):
 - To remove any remaining single-stranded, non-hybridized probe, incubate slides in NTE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 500 mM NaCl) containing 20 μg/mL RNase A at 37°C for 30 minutes.[3]



Wash in NTE buffer at 37°C for 15 minutes.[3]

IV. Immunodetection and Visualization

The DIG-labeled probe is detected using an antibody conjugated to an enzyme, which then catalyzes a colorimetric reaction.

Blocking:

- Wash slides in a buffer such as TN (Tris-NaCl) for 5 minutes.
- Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., TNB buffer) for 30 minutes at room temperature.

Antibody Incubation:

 Incubate the slides with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD), diluted in blocking buffer (e.g., 1:500 to 1:2000), for 1-2 hours at room temperature or overnight at 4°C.[3]

Washing:

Wash the slides three times for 5-10 minutes each in a wash buffer (e.g., TNT or Buffer 1)
 to remove unbound antibody.[3]

Color Development:

- For AP conjugates, incubate the sections in a solution containing the substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt). This reaction produces a blue/purple precipitate at the site of probe hybridization.[2]
- For POD conjugates, a common substrate is DAB (3,3'-diaminobenzidine), which produces a brown precipitate.[3]
- Monitor the color development under a microscope and stop the reaction by washing in distilled water.



- Counterstaining and Mounting:
 - $\circ\hspace{0.1cm}$ (Optional) Counterstain with a nuclear stain such as Nuclear Fast Red or Eosin.
 - Dehydrate the sections through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Data Presentation

The following tables summarize key quantitative parameters for the DIG in situ hybridization protocol.

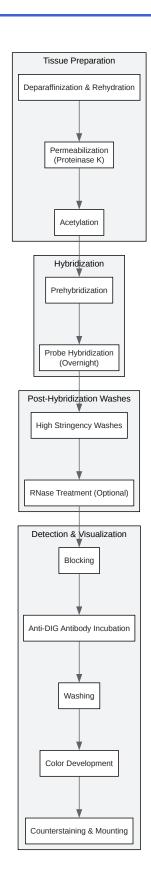
Reagent	Concentration	Purpose
Proteinase K	1 μg/ml	Tissue permeabilization
Acetic Anhydride	0.25% (v/v) in 0.1 M Triethanolamine	Reduction of non-specific binding
DIG-labeled Probe	100-500 ng/ml	Target mRNA detection
RNase A	20 μg/ml	Removal of non-hybridized probe
Anti-DIG Antibody	1:500 - 1:2000 dilution	Detection of DIG-labeled probe
Formamide (in wash)	50%	Increasing wash stringency



Step	Parameter	Value
Proteinase K Digestion	Temperature	37°C
Duration	10-30 minutes	
Prehybridization	Temperature	65°C
Duration	1-2 hours	
Probe Denaturation	Temperature	80°C
Duration	5 minutes	
Hybridization	Temperature	65°C
Duration	16-24 hours	
High Stringency Wash 1	Temperature	55°C
Duration	45 minutes	
High Stringency Wash 2	Temperature	65°C
Duration	3 x 20 minutes	

Mandatory Visualization





Click to download full resolution via product page

Caption: Workflow for DIG In Situ Hybridization.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Digoxigenin (DIG) In Situ Hybridization for Tissue Sections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15342972#digoxigenin-in-situ-hybridization-protocol-for-tissue-sections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com